2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}-5-PHENYL-1,3,4-OXADIAZOLE
Overview
Description
2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}-5-PHENYL-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}-5-PHENYL-1,3,4-OXADIAZOLE typically involves multiple steps. One common method includes the reaction of 3-nitro-4-(2-quinoxalinyl)phenol with 4-bromophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can reduce the nitro group.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Cyclization: Dehydrating agents like POCl3 are commonly used for cyclization.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: The primary product is the oxadiazole ring-containing compound.
Scientific Research Applications
2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}-5-PHENYL-1,3,4-OXADIAZOLE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}-5-PHENYL-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,2,4-Oxadiazoles: These compounds share the oxadiazole ring but differ in the substitution pattern.
Quinoxaline Derivatives: Compounds containing the quinoxaline moiety, which is part of the structure of the target compound.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness: 2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}-5-PHENYL-1,3,4-OXADIAZOLE is unique due to the combination of the oxadiazole ring, quinoxaline moiety, and nitro group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[3-nitro-4-(4-quinoxalin-2-ylphenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17N5O4/c34-33(35)25-16-20(28-32-31-27(37-28)19-6-2-1-3-7-19)12-15-26(25)36-21-13-10-18(11-14-21)24-17-29-22-8-4-5-9-23(22)30-24/h1-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXMDUSFABYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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